molecular formula C16H18N4O5 B11338471 5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[5-(3-hydroxy-4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11338471
M. Wt: 346.34 g/mol
InChI Key: VODCJJTWAHTJGJ-UHFFFAOYSA-N
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Description

6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes hydroxy, methoxy, and pyrazolyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the aza-Diels–Alder reaction between 4-(4-methoxyphenyl)oxazole-2-amine and 6-phenyl-3-(2-pyridyl)-1,2,4-triazine-5-carbonitrile . This reaction is carried out under solvent-free conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrazolyl group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development and biomedical research.

Industry

Industrially, this compound may find applications in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydroxy and methoxy groups may facilitate binding to these targets, while the pyrazolyl group could modulate the compound’s activity. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE apart is its combination of hydroxy, methoxy, and pyrazolyl groups within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

6-hydroxy-5-[5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C16H18N4O5/c1-19-14(22)13(15(23)20(2)16(19)24)10-7-9(17-18-10)8-4-5-12(25-3)11(21)6-8/h4-6,9,17,21-22H,7H2,1-3H3

InChI Key

VODCJJTWAHTJGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C2=NNC(C2)C3=CC(=C(C=C3)OC)O)O

Origin of Product

United States

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